molecular formula C25H22Cl2N2O2S B11534449 2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11534449
M. Wt: 485.4 g/mol
InChI Key: UROPFERYLGCVLX-IPPBACCNSA-N
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Description

2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy-substituted phenyl group, and a carbonitrile functional group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
  • **2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-SULFONAMIDE

Uniqueness

The uniqueness of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H22Cl2N2O2S

Molecular Weight

485.4 g/mol

IUPAC Name

2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C25H22Cl2N2O2S/c1-2-30-23-11-16(7-10-22(23)31-15-17-8-9-18(26)12-21(17)27)14-29-25-20(13-28)19-5-3-4-6-24(19)32-25/h7-12,14H,2-6,15H2,1H3/b29-14+

InChI Key

UROPFERYLGCVLX-IPPBACCNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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